1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide
Overview
Description
1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. It is a derivative of loperamide, an opioid receptor agonist used to treat diarrhea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. common methods include the use of cyclopropane derivatives and subsequent hydroxylation and amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bulk manufacturing processes, sourcing of high-quality raw materials, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its structural similarity to loperamide.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N,N-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. As a derivative of loperamide, it may interact with opioid receptors, although its exact mechanism and effects are subject to ongoing research. The compound’s hydroxyl and amide groups play crucial roles in its binding and activity.
Comparison with Similar Compounds
Similar Compounds
Loperamide: An opioid receptor agonist used to treat diarrhea.
Cyclopropane derivatives: Compounds with similar cyclopropane rings but different functional groups.
Uniqueness
Its structural similarity to loperamide makes it an interesting compound for further research, particularly in the context of its biological activity and therapeutic potential.
Properties
IUPAC Name |
1-hydroxy-N,N-dimethylcyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5(8)6(9)3-4-6/h9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBWRBVFMKLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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